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molecular formula C12H14FNO2 B8319452 2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

Cat. No. B8319452
M. Wt: 223.24 g/mol
InChI Key: YDJOPFSDEHRYEY-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To 118D (630 mg, 3.46 mmol) in ethyl acetate (10 mL) was added a solution of KCN (676 mg) and NaHSO3 (1.08 g) dissolved in H2O (10 mL). It was left stirring overnight before extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried and concentrated. The crude producte was purified by column chromatography to give 118E (685 mg, 92% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.23 (t, J=7.69 Hz, 3H) 1.44 (t, J=7.03 Hz, 3H) 2.62 (q, J=7.76 Hz, 2H) 4.11 (q, J=7.03 Hz, 2H) 5.75 (s, 1H) 6.85 (dd, J=7.91, 2.20 Hz, 1H) 6.96 (dd, J=5.93, 1.98 Hz, 1H).
Name
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([F:14])=[C:6]([CH:9]=[C:10]([CH2:12][CH3:13])[CH:11]=1)[CH:7]=[O:8])[CH3:2].[C-:15]#[N:16].[K+].OS([O-])=O.[Na+]>C(OCC)(=O)C.O>[CH2:1]([O:3][C:4]1[C:5]([F:14])=[C:6]([CH:7]([OH:8])[C:15]#[N:16])[CH:9]=[C:10]([CH2:12][CH3:13])[CH:11]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
C(C)OC=1C(=C(C=O)C=C(C1)CC)F
Name
Quantity
676 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.08 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It was left
EXTRACTION
Type
EXTRACTION
Details
before extracted with ethyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude producte was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC=1C(=C(C=C(C1)CC)C(C#N)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 685 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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